molecular formula C9H5Cl2N3 B2486675 2-(Cyanomethyl)-5,6-dichlorobenzimidazole CAS No. 127192-16-9

2-(Cyanomethyl)-5,6-dichlorobenzimidazole

Cat. No. B2486675
CAS RN: 127192-16-9
M. Wt: 226.06
InChI Key: KXVWVUXOCWRYFS-UHFFFAOYSA-N
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Description

“2-(Cyanomethyl)-5,6-dichlorobenzimidazole” is a chemical compound that belongs to the benzimidazole family . The term cyanomethyl (cyanide (N≡C) + methyl (CH 3)) designates a cyanomethyl group (N≡CCH2–), a type of nitrile group .


Synthesis Analysis

The synthesis of “2-(Cyanomethyl)-5,6-dichlorobenzimidazole” could involve several methods. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves the reaction of 2-cyanomethyl ethyl thioglycollic acid potassium with bis (trichloromethyl) carbonate .


Molecular Structure Analysis

The molecular structure of “2-(Cyanomethyl)-5,6-dichlorobenzimidazole” is based on the benzimidazole core structure with a cyanomethyl group attached . The exact structure would need to be confirmed by techniques such as X-ray crystallography .


Chemical Reactions Analysis

“2-(Cyanomethyl)-5,6-dichlorobenzimidazole” can participate in various chemical reactions due to its cyanomethyl group. It can react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Cyanomethyl)-5,6-dichlorobenzimidazole” would depend on its exact molecular structure. It would be expected to have properties typical of benzimidazole derivatives .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound is used in the formation of biologically active compounds through the process of cyanoacetylation of amines . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Enzymatic Metabolism in Novel Antidepressants

Derivatives of this compound are involved in the metabolism of novel antidepressants. One such antidepressant, Lu AA21004, is metabolized in the human liver to various compounds.

Anti-Tuberculosis Drug Development

This compound is significant in developing anti-tuberculosis drugs. Modifications to the benzyl group on the piperazine C-ring have led to improved bioavailability and enhanced anti-tuberculosis activity in certain compounds.

Synthesis of Substituted Piperazines

In organic synthesis, derivatives of this compound are used to create orthogonally protected piperazines. These compounds serve as precursors for various 2-substituted piperazines, essential in medicinal chemistry.

Antimicrobial Activity

Some derivatives of this compound exhibit antimicrobial activity. Research on 2-[N-(substituted benzothiazolyl)amino]pyridines, which can be synthesized from amino substituted benzothiazoles and derivatives of this compound, has shown modest activity against bacteria and fungi.

Diabetes Treatment Research

Piperazine derivatives, including this compound, have been identified as potential antidiabetic compounds. They have been studied for their effect on glucose homeostasis in type II diabetes models, showing promise as antidiabetic agents.

Production of Dyes

This compound is used in the production of dyes such as Disperse Yellow 8GFF and Cationic Yellow 10GFF .

Synthesis of Fused Benzimidazoles

This compound has been used as a synthon in the synthesis of fused benzimidazoles .

Safety and Hazards

According to the safety data sheet, “2-(Cyanomethyl)-5,6-dichlorobenzimidazole” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(5,6-dichloro-1H-benzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVWVUXOCWRYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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